N1-(4-(dimethylamino)benzyl)-N3,N3-dimethylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[4-(dimethylamino)benzyl]-N,N-dimethylpropane-1,3-diamine is an organic compound with a complex structure that includes a benzyl group substituted with a dimethylamino group
Mechanism of Action
Target of Action
Similar compounds such as 4-(dimethylamino)benzylamine have been associated with bovine liver monoamine oxidase b .
Mode of Action
It’s worth noting that similar compounds have been associated with the oxidative deamination process .
Biochemical Pathways
The compound may be involved in photorelaxation pathways upon S1 excitation . It’s also worth noting that similar compounds have been associated with the oxidative deamination process .
Pharmacokinetics
Similar compounds such as 4-(dimethylamino)benzoic acid have been noted for their poor conductivity and extreme process for crystal growth .
Result of Action
Similar compounds have been associated with significant enhancements in electrical conductivity and optical response in a broad region from visible light to terahertz .
Action Environment
The action, efficacy, and stability of N1-(4-(dimethylamino)benzyl)-N3,N3-dimethylpropane-1,3-diamine can be influenced by various environmental factors. For instance, the addition of carbon nanotubes to similar compounds has been shown to significantly enhance their electrical conductivity and optical response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(dimethylamino)benzyl]-N,N-dimethylpropane-1,3-diamine typically involves the reaction of 4-(dimethylamino)benzyl chloride with N,N-dimethylpropane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N’-[4-(dimethylamino)benzyl]-N,N-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N’-[4-(dimethylamino)benzyl]-N,N-dimethylpropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzylamine
- 4-(Dimethylamino)benzyl alcohol
- N,N-Dimethylbenzylamine
Uniqueness
N’-[4-(dimethylamino)benzyl]-N,N-dimethylpropane-1,3-diamine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N',N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3/c1-16(2)11-5-10-15-12-13-6-8-14(9-7-13)17(3)4/h6-9,15H,5,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBFKJUBQNZTQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=CC=C(C=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.